molecular formula C17H14N2OS B2527924 [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone CAS No. 339022-07-0

[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone

Cat. No.: B2527924
CAS No.: 339022-07-0
M. Wt: 294.37
InChI Key: DHNMTBLCSHLUJP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone is a complex organic compound that features a biphenyl group linked to a thiazole ring through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the biphenyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to interact with various biological molecules.

Medicine

In medicinal chemistry, [1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-yl[2-(amino)-1,3-thiazol-5-yl]methanone
  • [1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-oxazol-5-yl]methanone

Uniqueness

Compared to similar compounds, [1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

[2-(methylamino)-1,3-thiazol-5-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-18-17-19-11-15(21-17)16(20)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNMTBLCSHLUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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